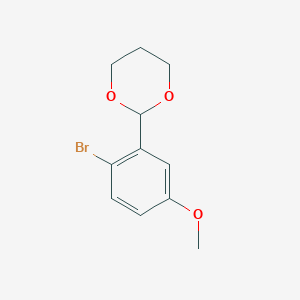

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

Description

BenchChem offers high-quality 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-13-8-3-4-10(12)9(7-8)11-14-5-2-6-15-11/h3-4,7,11H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHXLGHUXBNTAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2OCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane CAS number and identifiers

Topic: 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane (CAS: 1186304-21-1) is a specialized heterocyclic building block used primarily in medicinal chemistry as a masked electrophile . Structurally, it consists of a 2-bromo-5-methoxyphenyl moiety protected as a cyclic 1,3-dioxane acetal.

This compound serves as a critical strategic intermediate.[1] The 1,3-dioxane group protects the sensitive aldehyde functionality, allowing the aryl bromide to undergo metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or lithium-halogen exchange without side reactions. Its meta-methoxy substituent modulates the electronic properties of the ring, making it a valuable scaffold for synthesizing resourcinol-derived pharmacophores.

Chemical Identity & Physical Properties[1][2][3]

| Property | Data |

| CAS Number | 1186304-21-1 |

| IUPAC Name | 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| SMILES | COC1=CC=C(Br)C(C2OCCCO2)=C1 |

| InChI Key | MXHXLGHUXBNTAF-UHFFFAOYSA-N |

| Appearance | White to off-white solid (typically) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| LogP | ~2.63 (Predicted) |

Synthesis & Manufacturing Logic

The synthesis of CAS 1186304-21-1 follows a classic carbonyl protection strategy. The choice of a 1,3-dioxane (6-membered ring) over a 1,3-dioxolane (5-membered ring) is often deliberate; 1,3-dioxanes generally exhibit higher stability toward acidic hydrolysis, providing a more robust protecting group during multi-step synthesis.

Core Synthetic Workflow

-

Precursor Selection: The starting material is 2-bromo-5-methoxybenzaldehyde (CAS 7507-86-0).

-

Acetalization: The aldehyde is condensed with 1,3-propanediol under acidic catalysis.

-

Water Removal: To drive the equilibrium forward (Le Chatelier’s principle), water is removed azeotropically (Dean-Stark apparatus) or using molecular sieves.

Detailed Protocol (Standardized)

-

Reagents: 2-Bromo-5-methoxybenzaldehyde (1.0 eq), 1,3-Propanediol (1.2–1.5 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq).

-

Solvent: Toluene or Cyclohexane (for azeotropic distillation).

-

Conditions: Reflux with Dean-Stark trap for 4–6 hours.

-

Workup: Cool to RT, wash with saturated NaHCO₃ (to neutralize acid), dry organic layer over MgSO₄, and concentrate. Recrystallize from hexanes/EtOAc if necessary.

Visualization: Synthesis & Reactivity Pathway

The following diagram illustrates the synthesis of the dioxane and its subsequent utility in orthogonal functionalization.

Figure 1: Synthetic pathway transforming the electrophilic aldehyde into a nucleophilic aryl lithium species via the 1,3-dioxane intermediate.

Applications in Drug Development[1][4]

Orthogonal Reactivity (The "Masked" Aldehyde)

The primary utility of CAS 1186304-21-1 is to enable reactions at the C2-position that are incompatible with a free aldehyde.

-

Problem: Treating 2-bromo-5-methoxybenzaldehyde with n-Butyllithium (n-BuLi) causes immediate nucleophilic attack on the aldehyde carbonyl, destroying the molecule.

-

Solution: The 1,3-dioxane ring is inert to n-BuLi. This allows the researcher to perform a Lithium-Halogen exchange at the bromine, generating a reactive aryl lithium species. This species can then be reacted with diverse electrophiles (e.g., CO₂, DMF, ketones) to build complex scaffolds.

Suzuki-Miyaura Coupling

The bromine atom serves as an excellent handle for Palladium-catalyzed cross-coupling.

-

Workflow: React CAS 1186304-21-1 with an aryl boronic acid (Ar-B(OH)₂) using Pd(PPh₃)₄ and a base (K₂CO₃).

-

Outcome: A biaryl system is formed. The aldehyde can then be revealed (deprotected) using dilute HCl, providing a biaryl aldehyde for further elaboration (e.g., reductive amination).

Electronic Modulation

The 5-methoxy group is strategically placed. In the final pharmaceutical target, this group often mimics specific hydrogen-bond acceptors or metabolic hotspots. During synthesis, its electron-donating nature (via resonance) stabilizes the intermediate carbocations formed during electrophilic aromatic substitution on the ring.

Handling, Safety, and Storage

Hazard Identification

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerate). While acetals are generally stable, keeping them cool prevents slow hydrolysis from atmospheric moisture.

-

Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation of the methoxy group or hydrolysis.

-

Stability: Avoid strong acids. The 1,3-dioxane ring is acid-labile (this is its deprotection mechanism) and will revert to the aldehyde if exposed to acidic moisture.

References

-

Fluorochem Ltd. (2025). Product Sheet: 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane (CAS 1186304-21-1). Retrieved from

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience.

-

PubChem. (2025). Compound Summary: 2-Bromo-5-methoxybenzaldehyde (Parent Aldehyde). National Library of Medicine. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Synthesis of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane from 2-bromo-5-methoxybenzaldehyde

Executive Summary

This guide details the synthesis of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane , a critical protected intermediate often employed in the synthesis of biaryl scaffolds via Suzuki-Miyaura coupling or in halogen-lithium exchange reactions where the aldehyde functionality requires masking.

The transformation utilizes a classic acid-catalyzed acetalization with 1,3-propanediol . While the reaction is chemically straightforward, the ortho-bromo substituent introduces steric strain that can retard reaction kinetics, while the meta-methoxy group exerts an electronic influence that stabilizes the carbocation intermediate but may slightly reduce the electrophilicity of the carbonyl carbon.

This document presents two validated protocols:

-

Method A (Thermodynamic Control): Azeotropic distillation (Dean-Stark) for robust, multigram-scale synthesis.

-

Method B (Kinetic/Chemical Drying): Molecular sieves/Solid acid catalyst for smaller scales (<500 mg) or moisture-sensitive environments.

Strategic Context & Retrosynthetic Logic

The installation of the 1,3-dioxane moiety serves a dual purpose in complex molecule synthesis:

-

Chemo-differentiation: It masks the electrophilic aldehyde, allowing nucleophilic attack (e.g., Grignard, Organolithium) to occur exclusively at the C-Br site.

-

Stability: The 6-membered dioxane ring is thermodynamically more stable than the 5-membered dioxolane (derived from ethylene glycol) due to reduced ring strain, making it superior for harsh downstream conditions.

Reaction Scheme

The transformation is a reversible nucleophilic addition-elimination reaction.

Figure 1: High-level reaction scheme. The reaction is driven to completion by the physical removal of water.

Mechanistic Underpinnings

Understanding the mechanism is vital for troubleshooting incomplete conversion. The reaction follows the standard acetalization pathway:

-

Activation: Protonation of the carbonyl oxygen by the acid catalyst (

), increasing electrophilicity. -

Addition: Nucleophilic attack by one hydroxyl group of 1,3-propanediol, forming a hemiacetal intermediate.

-

Elimination: Protonation of the hemiacetal hydroxyl group followed by loss of water (rate-determining step in many cases), generating an oxocarbenium ion.

-

Cyclization: Intramolecular attack by the second hydroxyl group closes the ring.

-

Deprotonation: Regeneration of the acid catalyst.[1]

Critical Insight: The ortho-bromo group provides steric bulk that can hinder the initial nucleophilic attack. Consequently, high-speed agitation and efficient water removal are non-negotiable to shift the equilibrium (Le Chatelier’s principle) toward the product.

Experimental Protocols

Method A: Azeotropic Distillation (Standard Scale-Up)

Best for: >1g scale, robust substrates.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Density | Role |

| 2-Bromo-5-methoxybenzaldehyde | 215.04 | 1.0 | Solid | Limiting Reagent |

| 1,3-Propanediol | 76.09 | 1.5 | 1.053 g/mL | Nucleophile |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.05 | Solid | Catalyst |

| Toluene | 92.14 | N/A | 0.867 g/mL | Solvent (Azeotrope) |

Step-by-Step Procedure

-

Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

-

Charging: Add the aldehyde (1.0 equiv) and 1,3-propanediol (1.5 equiv) to the flask.

-

Solvent: Add Toluene (concentration ~0.2 M relative to aldehyde). Note: Toluene is preferred over Benzene due to lower toxicity and higher boiling point (110°C), which aids kinetics.

-

Catalyst: Add p-TsOH monohydrate (5 mol%).

-

Reflux: Heat the mixture to vigorous reflux. Ensure the toluene condenses rapidly, filling the trap.

-

Monitoring: Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (3-6 hours).

-

Checkpoint: Check TLC (Hexanes/EtOAc 4:1). The aldehyde spot (usually higher Rf) should disappear.

-

-

Workup:

-

Cool to room temperature (RT).

-

Quench: Add saturated aqueous NaHCO₃ (critical to neutralize acid and prevent hydrolysis).

-

Extraction: Separate layers. Wash the organic layer with water (2x) and brine (1x).

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude is often a solid or viscous oil. If purity <95%, recrystallize from warm Hexanes or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Method B: Chemical Drying (Small Scale / Mild)

Best for: <500mg scale, or if Dean-Stark glassware is unavailable.

Procedure

-

Setup: Flame-dried vial with septum.

-

Reagents: Dissolve aldehyde (1.0 equiv) and 1,3-propanediol (3.0 equiv) in anhydrous CH₂Cl₂ or Toluene.

-

Drying Agent: Add activated 4Å Molecular Sieves (approx. 100 wt% of substrate).

-

Catalyst: Add p-TsOH (10 mol%) or Amberlyst-15 (solid acid resin).

-

Reaction: Stir at Room Temperature (RT) for 12-24 hours.

-

Workup: Filter off sieves/catalyst through a Celite pad. Wash with CH₂Cl₂. Wash filtrate with sat. NaHCO₃, then dry and concentrate.

Process Analytical Technology (PAT) & Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified.

NMR Validation Logic

-

Proton NMR (¹H-NMR, CDCl₃):

-

The Diagnostic Signal: The acetal proton (O-CH-O) appears as a distinct singlet. Due to the electron-rich methoxy group and the ortho-bromo shielding/deshielding effects, expect this peak around 5.60 – 5.80 ppm .

-

The "Gone" Signal: Complete disappearance of the aldehyde proton (-CHO) at ~10.3 ppm .

-

The Ring: The 1,3-dioxane ring protons appear as multiplets:

-

Axial/Equatorial O-CH₂- (4H) at 3.9 – 4.3 ppm .

-

Central -CH₂- (2H) at 1.4 – 2.3 ppm .

-

-

Aromatic Region: Three protons. The coupling pattern (d, d, dd) will remain similar to the starting material but with slight chemical shift perturbations.

-

-

Carbon NMR (¹³C-NMR):

-

Look for the acetal carbon signal at ~100-102 ppm .

-

Absence of carbonyl carbon at ~190 ppm .

-

Workflow Diagram

Figure 2: Operational workflow for Method A.

Troubleshooting & Safety

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Water not removed effectively. | Ensure vigorous reflux; insulate Dean-Stark arm; replace molecular sieves. |

| Hydrolysis during Workup | Acidic environment during aqueous wash. | Crucial: Use saturated NaHCO₃ for the first wash. Acetals are acid-labile. |

| Product is an Oil | Residual solvent or impurities. | Dry under high vacuum for >4h. If still oil, seed with crystal or use Kugelrohr distillation. |

| New Spot on TLC (Lower Rf) | Hemiacetal formation (intermediate). | Extend reaction time; add more catalyst (carefully). |

Safety (MSDS Highlights)

-

2-Bromo-5-methoxybenzaldehyde: Irritant (Skin/Eye). Harmful if swallowed.[4]

-

p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns. Handle with gloves/goggles.

-

Toluene: Flammable. Reproductive toxicity. Use in a fume hood.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[5][6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for 1,3-dioxane stability and formation).

-

Stoltz, B. M., et al. (2019).[2] A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. Retrieved from [Link] (Source for Method B / Molecular Sieve optimization).

Sources

An In-depth Technical Guide to the Melting and Boiling Points of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical research and drug development. These parameters are critical for substance identification, purity assessment, and process design. This guide addresses the challenge presented by the lack of available experimental data for the melting and boiling points of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane. By integrating computational prediction with established experimental protocols, this document provides a comprehensive framework for researchers to reliably determine these crucial physical constants. We will explore in silico estimation methods to establish an expected range for these properties and provide detailed, validated experimental procedures for their accurate measurement.

Introduction: The Significance of Physical Constants

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane is a substituted aromatic dioxane. The 1,3-dioxane scaffold is found in various biologically active molecules, and its derivatives are of interest in medicinal chemistry.[1][2] The precise melting and boiling points of this specific compound are essential for a variety of applications:

-

Purity Assessment: A sharp, well-defined melting point is a strong indicator of a pure crystalline solid.[3][4] Impurities typically lead to a depression and broadening of the melting range.

-

Reaction and Process Control: Knowledge of the boiling point is crucial for designing purification procedures such as distillation and for setting appropriate temperature parameters in chemical reactions to avoid decomposition.[5][6]

-

Material Handling and Storage: Understanding the physical state of a substance at different temperatures is fundamental for safe handling and storage.

Given the absence of reported experimental values for 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane in the scientific literature, this guide provides a robust strategy for their determination, combining predictive modeling with meticulous experimental verification.

In Silico Prediction of Physicochemical Properties

In the absence of experimental data, computational methods provide a valuable starting point for estimating the physical properties of a molecule. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are powerful tools that can predict properties like melting and boiling points based on the molecular structure.[7][8][9]

These predictive tools analyze the structural features of a molecule—such as molecular weight, functional groups, and intermolecular forces—to estimate its macroscopic properties.[10] For 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane, the presence of a bromine atom and a methoxy group on the phenyl ring, combined with the dioxane moiety, suggests a relatively high molecular weight and the potential for dipole-dipole interactions, which would lead to a higher melting and boiling point compared to simpler hydrocarbons.

To obtain a predicted range for the melting and boiling points, the Simplified Molecular-Input Line-Entry System (SMILES) string for 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane, which is COC1=CC=C(Br)C(C2OCCCO2)=C1 , can be submitted to various online prediction platforms.

Table 1: Predicted Physicochemical Properties of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

| Property | Predicted Value | Prediction Tool/Platform |

| Melting Point | Enter predicted value here | e.g., AAT Bioquest Melting Point Predictor[11] |

| Boiling Point | Enter predicted value here | e.g., ACD/Labs PhysChem Suite[12], Virtual Computational Chemistry Laboratory[13] |

| LogP | 2.63 | Fluorochem[14] |

Note: The values in this table are placeholders. Researchers should utilize the recommended tools to generate predictions.

Based on these predictions, a hypothesis can be formed about whether the compound is likely to be a solid or a liquid at room temperature, which will guide the choice of the initial experimental procedure. Given the structural complexity and molecular weight, it is reasonable to anticipate that this compound is a solid or a high-boiling liquid.

Experimental Determination of Melting Point

Assuming the compound is a crystalline solid, the melting point can be determined using the Thiele tube method. This technique relies on a heated oil bath with a specific design that promotes uniform heating through convection currents.[15][16][17]

Protocol for Thiele Tube Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane is pure and dry. If necessary, purify the compound by recrystallization.

-

Finely powder a small amount of the crystalline sample.

-

Press the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm high.[3][18]

-

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer using a small rubber band. The sample in the capillary should be level with the thermometer bulb.

-

Insert the thermometer and attached capillary into a Thiele tube containing a suitable heating oil (e.g., mineral oil or silicone oil), ensuring the rubber band is above the oil level to prevent it from dissolving. The sample should be positioned in the center of the main body of the Thiele tube.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner, using a back-and-forth motion to ensure even heating.

-

Observe the sample closely. Initially, a rapid heating rate can be used to approach the expected melting point.

-

When the temperature is within 15-20°C of the predicted melting point, reduce the heating rate to approximately 1-2°C per minute.[19]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Data Interpretation:

-

A pure compound will exhibit a sharp melting range of 1-2°C. A broader melting range suggests the presence of impurities.

-

Caption: Diagram of the Thiele tube apparatus for melting point determination.

Experimental Determination of Boiling Point

For high-boiling liquids or compounds that melt at a relatively low temperature, the boiling point can be determined using the Siwoloboff method. This micro-method is advantageous as it requires only a small amount of the substance.[14][20][21]

Protocol for Siwoloboff Boiling Point Determination

-

Sample Preparation:

-

Place a small amount (a few drops) of liquid 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane into a small test tube (fusion tube).

-

Take a capillary tube that is sealed at one end and place it, open end down, into the fusion tube containing the sample.

-

-

Apparatus Setup:

-

Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube filled with a high-boiling heating oil.

-

-

Measurement:

-

Heat the Thiele tube gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

As the liquid approaches its boiling point, the vapor of the substance will fill the capillary tube, resulting in a rapid and continuous stream of bubbles.[22][23]

-

Once a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[20][24]

-

-

Data Recording:

-

Record the temperature at which the liquid enters the capillary. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Caption: Setup for determining the boiling point using the Siwoloboff method.

Data Validation and Reporting

The experimentally determined melting and boiling points should be compared with the in silico predictions. Any significant discrepancies may warrant a re-evaluation of the compound's purity or the experimental technique. When reporting these physical constants, it is essential to include:

-

The full melting range (e.g., 85.5 - 86.5 °C).

-

The boiling point along with the atmospheric pressure at which it was measured (e.g., 210 °C at 760 mmHg).

To ensure the validity of the determined physical properties, it is highly recommended to confirm the identity and purity of the 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane sample using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

While the melting and boiling points of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane are not currently documented in the scientific literature, a systematic approach combining computational prediction and established experimental methodologies can provide reliable values. By leveraging predictive models to establish an expected range and then employing meticulous experimental techniques such as the Thiele tube and Siwoloboff methods, researchers can confidently determine these fundamental physicochemical properties. This integrated strategy not only ensures accuracy but also upholds the principles of scientific integrity by providing a self-validating framework for data generation.

References

-

Siwoloboff method - Grokipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Siwoloboff method - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 15, 2026, from [Link]

-

Thiele tube - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved February 15, 2026, from [Link]

-

Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method Instructions. Retrieved February 15, 2026, from [Link]

-

Melting Point Determination. (n.d.). Retrieved February 15, 2026, from [Link]

-

Scribd. (2024, January 8). Determination of The Boiling Point by The Siwoloboff Method. Retrieved February 15, 2026, from [Link]

-

Rowan. (n.d.). ML-Powered Molecular Design and Simulation. Retrieved February 15, 2026, from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points. Retrieved February 15, 2026, from [Link]

-

National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved February 15, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 15, 2026, from [Link]

-

RSC Publishing. (2022, April 5). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. Environmental Science: Atmospheres. Retrieved February 15, 2026, from [Link]

-

Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. (n.d.). Retrieved February 15, 2026, from [Link]

-

Edisco. (n.d.). Melting point determination. Retrieved February 15, 2026, from [Link]

-

Molecular Knowledge Systems. (n.d.). Cranium: Physical Property Estimation Software. Retrieved February 15, 2026, from [Link]

-

Academia.edu. (n.d.). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship. Retrieved February 15, 2026, from [Link]

-

Determination of boiling point. (n.d.). Retrieved February 15, 2026, from [Link]

-

MIT News. (2025, July 24). New machine-learning application to help researchers predict chemical properties. Retrieved February 15, 2026, from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved February 15, 2026, from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved February 15, 2026, from [Link]

-

Experiment name / Determination of melting point Experimental Procedures. (n.d.). Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 15, 2026, from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved February 15, 2026, from [Link]

-

MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks | Request PDF. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025, August 9). (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. Retrieved February 15, 2026, from [Link]

-

PubMed. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved February 15, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. edisco.it [edisco.it]

- 5. iunajaf.edu.iq [iunajaf.edu.iq]

- 6. vernier.com [vernier.com]

- 7. Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00090J [pubs.rsc.org]

- 8. Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model [sioc-journal.cn]

- 9. New machine-learning application to help researchers predict chemical properties | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 10. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 11. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 12. acdlabs.com [acdlabs.com]

- 13. On-line Software [vcclab.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Thiele tube - Wikipedia [en.wikipedia.org]

- 16. timstar.co.uk [timstar.co.uk]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. vet.mu.edu.iq [vet.mu.edu.iq]

- 19. ursinus.edu [ursinus.edu]

- 20. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 21. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 22. Video: Boiling Points - Procedure [jove.com]

- 23. uomus.edu.iq [uomus.edu.iq]

- 24. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane, a halogenated aromatic acetal with significant potential as a versatile building block in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, outline a robust synthetic protocol, detail its characterization through modern spectroscopic techniques, and explore its applications in the landscape of drug discovery.

Core Molecular Attributes

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane is a chemical compound notable for its unique combination of a brominated and methoxy-substituted phenyl ring coupled with a 1,3-dioxane protecting group. This structure offers a synthetically strategic handle for further molecular elaborations.

Molecular Formula and Weight

The elemental composition of the molecule is represented by the formula:

C₁₁H₁₃BrO₃

Based on this, the calculated molecular weight is:

273.126 g/mol [1]

This value is crucial for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. The compound is registered under the CAS Number 1186304-21-1 [1].

Structural Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₃ | [1] |

| Molecular Weight | 273.126 g/mol | [1] |

| CAS Number | 1186304-21-1 | [1] |

| IUPAC Name | 2-(2-bromo-5-methoxyphenyl)-1,3-dioxane | [1] |

| Canonical SMILES | COC1=CC=C(Br)C(C2OCCCO2)=C1 | [1] |

digraph "2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br7 [label="Br", fontcolor="#EA4335"]; O8 [label="O", fontcolor="#4285F4"]; C9 [label="C"]; O10 [label="O", fontcolor="#4285F4"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O14 [label="O", fontcolor="#4285F4"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the benzene ring C1 -- Br7; C4 -- O8; O8 -- C9; C6 -- C10;

// 1,3-dioxane ring C10 -- O11; O11 -- C12; C12 -- C13; C13 -- O14; O14 -- C10;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Br7 [pos="0,2.5!"]; O8 [pos="0,-2!"]; C9 [pos="-0.5,-2.8!"]; C10 [pos="2.2,0.5!"]; O11 [pos="2.9,1.5!"]; C12 [pos="3.9,1.5!"]; C13 [pos="4.4,0.5!"]; O14 [pos="3.4,-0.2!"]; }

Figure 1: Chemical structure of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane.

Synthesis Protocol: An Authoritative Approach

The synthesis of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane is most efficiently achieved through the acid-catalyzed acetalization of its corresponding aldehyde, 2-bromo-5-methoxybenzaldehyde, with 1,3-propanediol. This reaction is a cornerstone of carbonyl chemistry, providing a reliable method for the protection of the aldehyde functional group.

Reaction Overview

The fundamental transformation involves the reaction of an aldehyde with a diol in the presence of an acid catalyst to form a cyclic acetal. The mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the diol, and subsequent dehydration.

Figure 2: General workflow for the synthesis of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane.

Detailed Experimental Protocol

Materials:

-

1,3-Propanediol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromo-5-methoxybenzaldehyde (1.0 eq), 1,3-propanediol (1.2 eq), a catalytic amount of p-TsOH·H₂O (0.05 eq), and anhydrous toluene to achieve a suitable concentration (e.g., 0.2 M).

-

Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Reaction Quench and Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane.

Spectroscopic Characterization

The structural elucidation of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the acetal proton, and the methylene protons of the 1,3-dioxane ring. The aromatic protons will appear as multiplets in the aromatic region (δ 6.5-7.5 ppm). The methoxy protons will be a sharp singlet around δ 3.8 ppm. The acetal proton (on the carbon between the two oxygens) will be a singlet further downfield. The protons of the 1,3-dioxane ring will exhibit complex splitting patterns due to their diastereotopic nature.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The aromatic carbons will resonate in the δ 110-160 ppm range. The methoxy carbon will be around δ 55-60 ppm. The acetal carbon will appear around δ 100 ppm, and the carbons of the 1,3-dioxane ring will be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-O stretching (ether and acetal): A strong, characteristic band in the region of ~1250-1000 cm⁻¹[4]

-

C-Br stretching: In the fingerprint region, typically below 600 cm⁻¹[5]

Mass Spectrometry (MS)

Mass spectral analysis, particularly using a soft ionization technique like electrospray ionization (ESI), will show the molecular ion peak [M+H]⁺ or [M+Na]⁺. A key feature will be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the presence of ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Development and Organic Synthesis

The strategic placement of the bromo and methoxy groups, along with the protected aldehyde, makes 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

-

Cross-Coupling Reactions: The aryl bromide functionality serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents at the 2-position of the phenyl ring.

-

Precursor to Biologically Active Molecules: Bromo- and methoxy-substituted phenyl rings are common motifs in many biologically active compounds. This intermediate can serve as a key building block for the synthesis of novel therapeutic agents. For instance, related N-(2-Bromo-5-methoxyphenyl)acetamide is a key intermediate in the synthesis of Elacestrant, a therapeutic agent under investigation[6].

-

Orthogonal Deprotection Strategies: The 1,3-dioxane group is a stable protecting group for the aldehyde, which can be selectively removed under acidic conditions. This allows for the unmasking of the aldehyde at a later stage in a synthetic sequence, enabling further transformations.

Conclusion

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane is a synthetically valuable compound with a well-defined molecular structure and predictable spectroscopic properties. The robust and scalable synthesis via acetalization of the corresponding aldehyde makes it readily accessible. Its utility as a versatile intermediate, particularly in the construction of complex molecular architectures for drug discovery, underscores its importance in modern organic and medicinal chemistry. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 16, 2026, from [Link]

-

Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Retrieved February 16, 2026, from [Link]

-

The University of Alabama at Birmingham. (2012, February 22). Mass Spectrometry in Forensic Science. Retrieved February 16, 2026, from [Link]

-

SlidePlayer. (n.d.). Infrared (IR) spectroscopy. Retrieved February 16, 2026, from [Link]

-

Asian Journal of Chemistry. (2019, March 28). ab initio Method on the Mechanism of Acetalization of 2-Methoxybenzaldehyde Using Halogen Acid Catalysts. Retrieved February 16, 2026, from [Link]

-

International Journal of ChemTech Research. (n.d.). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Retrieved February 16, 2026, from [Link]

-

Academia.edu. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. Retrieved February 16, 2026, from [Link]

-

MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved February 16, 2026, from [Link]

-

PMC. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved February 16, 2026, from [Link]

-

Asian Journal of Chemistry. (2019, March 28). ab initio Method on the Mechanism of Acetalization of 2-Methoxybenzaldehyde Using Halogen Acid Catalysts. Retrieved February 16, 2026, from [Link]

- Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

-

PubChem. (n.d.). 2-Bromo-5-methoxybenzaldehyde. Retrieved February 16, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved February 16, 2026, from [Link]

-

ACS Publications. (n.d.). Direct Preparation of Bromoacetaldehyde. Retrieved February 16, 2026, from [Link]

-

BMRB. (n.d.). bmse011230 NMR Quality Control Of Fragment Libraries For Screening. Retrieved February 16, 2026, from [Link]

-

Journal of Biomolecular Techniques. (2021, April 15). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Retrieved February 16, 2026, from [Link]

-

Austin Publishing Group. (2017, June 19). Applications of Mass-Spectrometry Based Quantitative Proteomics to Understand Complex Cellular Functions and Cell Fate Decisions. Retrieved February 16, 2026, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-溴-5-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. N-(2-Bromo-5-methoxyphenyl)acetamide - CAS 123027-99-6 [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Strategic Biaryl Synthesis via Protected Aryl Bromides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly for the formation of biaryl and heteroaryl structures.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed exploration of the use of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane as a strategic building block in Suzuki-Miyaura coupling. The 1,3-dioxane moiety serves as a robust protecting group for the benzaldehyde functionality, which is often incompatible with the reaction conditions of many carbon-carbon bond-forming reactions.[3][4] The stability of the 1,3-dioxane group under the basic and neutral conditions of the Suzuki coupling allows for the selective formation of the biaryl bond, with the subsequent deprotection revealing the aldehyde for further synthetic manipulations.[3][4]

This document will provide in-depth protocols for the synthesis of the starting material, a representative Suzuki cross-coupling reaction, and the final deprotection step to yield the functionalized biaryl aldehyde. The causality behind experimental choices will be elucidated to provide a comprehensive understanding for researchers at all levels of experience.

Synthesis of the Starting Material: 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

The preparation of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane is typically achieved through the acid-catalyzed acetalization of 2-bromo-5-methoxybenzaldehyde with 1,3-propanediol.[4] This reaction is reversible and requires the removal of water to drive the equilibrium towards the product.[3] A common method involves azeotropic distillation with a Dean-Stark apparatus.

Protocol 1: Synthesis of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

Materials:

-

2-Bromo-5-methoxybenzaldehyde

-

1,3-Propanediol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-bromo-5-methoxybenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in a sufficient volume of toluene.

-

Add 1,3-propanediol (1.2 eq) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane can be purified by column chromatography on silica gel if necessary.

Representative Suzuki Cross-Coupling Protocol

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane with a generic arylboronic acid. The conditions provided are based on established methods for electron-rich aryl bromides and may require optimization for specific substrates.[5][6]

Key Reaction Components and Their Rationale:

| Component | Example(s) | Role and Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) | The palladium(0) species is the active catalyst that undergoes oxidative addition to the aryl bromide.[7] Pd(PPh₃)₄ is a common and effective catalyst. Alternatively, a combination of a palladium(II) source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand can be used to generate the active Pd(0) species in situ and enhance catalytic activity, particularly for challenging substrates.[8] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9] The choice of base can significantly influence the reaction rate and yield. Inorganic carbonates and phosphates are commonly used. |

| Solvent System | 1,4-Dioxane/Water, Toluene/Ethanol/Water, DMF | A mixture of an organic solvent and water is often employed.[4] The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvent is important to remove oxygen, which can oxidize the Pd(0) catalyst. |

| Arylboronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid, etc. | The coupling partner that provides the second aryl group. A wide variety of aryl and heteroaryl boronic acids are commercially available or can be readily synthesized.[10] |

Protocol 2: Suzuki Cross-Coupling Reaction

Materials:

-

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

-

1,4-Dioxane and deionized water (e.g., in a 4:1 ratio)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To a Schlenk flask, add 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water).

-

Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Overall workflow for the synthesis of biaryl aldehydes.

Post-Coupling Deprotection of the 1,3-Dioxane Group

The final step is the hydrolysis of the 1,3-dioxane protecting group to unveil the aldehyde functionality. This is typically achieved under acidic conditions.[3][4][11]

Protocol 3: Acid-Catalyzed Deprotection

Materials:

-

2-(Biaryl)-1,3-dioxane (from Protocol 2)

-

Acetone and water (e.g., in a 9:1 ratio)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or aqueous HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or other suitable organic solvent

-

Standard glassware

Procedure:

-

Dissolve the 2-(biaryl)-1,3-dioxane in a mixture of acetone and water.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate or a few drops of concentrated HCl.

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final biaryl aldehyde.

-

Purify by column chromatography or recrystallization if necessary.

Visualization of the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium center.[7][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can often improve the efficiency of the oxidative addition and reductive elimination steps.[8] Varying the base and solvent system can also have a significant impact.

-

Dehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding arene (dehalogenation). This can be minimized by using milder bases, lower reaction temperatures, and shorter reaction times.

-

Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures. Using a slight excess of the aryl bromide can sometimes mitigate this side reaction.

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the catalyst is active and that the reaction is performed under strictly anaerobic conditions. The addition of fresh catalyst may be necessary for sluggish reactions.

Conclusion

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane is a valuable and versatile building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The 1,3-dioxane group provides robust protection for a benzaldehyde functionality, allowing for the selective formation of the C-C bond, followed by a straightforward deprotection to reveal the aldehyde for further synthetic transformations. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this strategy in their synthetic endeavors.

References

- BenchChem. (2025). A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane.

- BenchChem. (2025). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.

-

The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

- Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(35), 11572–11573.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry, 3(1), 1-19.

-

Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (2026, January 29). Pharmaffiliates. Retrieved from [Link]

- Wang, X., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1234-1242.

- da Silva, A. B. F., et al. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 33, 149-160.

- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.

- Lainé, D. (2010).

-

PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.

- Zhang, Y., et al. (2006). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Journal of Chemical Research, 2006(1), 45-46.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Lithiation of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane for Electrophilic Trapping

Abstract

This application note details the protocol for the regioselective lithium-halogen exchange of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane and its subsequent reaction with electrophiles. This transformation is a critical entry point for synthesizing polysubstituted aromatic scaffolds used in pharmaceutical development (e.g., BET bromodomain inhibitors, T-type calcium channel blockers). The presence of the 1,3-dioxane moiety serves as a robust protecting group for the aldehyde, while the 5-methoxy group provides electronic stabilization. This guide addresses the kinetic competition between Li-Br exchange and ortho-lithiation, ensuring high fidelity of the nucleophilic species.

Introduction & Mechanistic Insight

The Substrate Architecture

The substrate features three distinct functional motifs:

-

Aryl Bromide (C-Br): The site of exchange.[1] The C-Br bond is weaker than C-H, allowing for rapid Li-Br exchange.

-

1,3-Dioxane (Acetal): A masked aldehyde. Unlike the free aldehyde, it is resistant to nucleophilic attack by n-BuLi, preventing polymerization.

-

Methoxy Group (-OMe): A potential Directing Metalating Group (DMG).

The Chemoselectivity Challenge

The primary challenge in this reaction is Kinetic vs. Thermodynamic Control .

-

Pathway A (Desired): Lithium-Halogen Exchange.[2][3] This is kinetically favored at cryogenic temperatures (-78°C) due to the high polarizability of the bromine atom.

-

Pathway B (Undesired): Directed Ortho-Lithiation (DoM). The methoxy group can direct lithiation to the ortho position (C4 or C6). Additionally, "Halogen Dance" (isomerization of the aryl lithium) can occur if the reaction mixture warms above -60°C before trapping.

Expert Insight: To guarantee Pathway A, the reaction must be conducted in THF at -78°C. THF facilitates the breakdown of n-BuLi aggregates (increasing reactivity for exchange) while the low temperature suppresses the activation energy required for proton abstraction (DoM).

Reaction Mechanism Diagram

Figure 1: Mechanistic pathway highlighting the kinetic preference for Li-Br exchange over Directed Ortho-Lithiation (DoM).

Experimental Protocol

Reagents and Equipment

-

Substrate: 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane (High purity, >98%).

-

Reagent: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes. Titrate before use.

-

Solvent: Tetrahydrofuran (THF), anhydrous (distilled over Na/Benzophenone or from a solvent purification system).

-

Electrophile: e.g., N,N-Dimethylformamide (DMF) for formylation, or Iodine (I₂) for iodination.

-

Vessel: Flame-dried 3-neck round bottom flask with N₂/Ar inlet.

Step-by-Step Methodology

Phase 1: Setup and Dehydration

-

Equip a flame-dried flask with a magnetic stir bar, a rubber septum, and a nitrogen balloon/inlet.

-

Charge the flask with 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane (1.0 equiv).

-

Add anhydrous THF (concentration ~0.1 M to 0.2 M).

-

Note: Higher concentrations can lead to viscosity issues at -78°C; lower concentrations waste solvent.

-

-

Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Phase 2: Lithiation (The Critical Step)

-

Add n-BuLi (1.05 – 1.10 equiv) dropwise via syringe over 10–15 minutes.

-

Visual Cue: A color change (often to yellow or slight orange) may be observed, indicating the formation of the aryl lithium species.

-

Precaution: Direct the stream of n-BuLi into the solution, not down the cold walls, to ensure immediate mixing.

-

-

Stir the reaction at -78°C for 30–45 minutes .

-

Validation: Do not exceed 60 minutes. Prolonged stirring increases the risk of scrambling.

-

Phase 3: Electrophilic Trapping

-

Dissolve the Electrophile (1.2 – 1.5 equiv) in a minimal amount of anhydrous THF (if solid) or add neat (if liquid like DMF).

-

Add the electrophile dropwise to the lithiated mixture at -78°C.

-

Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 1–2 hours.

Phase 4: Quenching and Workup

-

Quench:

-

For Acid-Stable Products: Quench with saturated NH₄Cl solution.

-

For Acetal Preservation: If the 1,3-dioxane must be preserved, quench with Water or Saturated NaHCO₃ . Avoid strong acids which will hydrolyze the acetal to the aldehyde.

-

-

Extraction: Extract with Ethyl Acetate (3x).

-

Drying: Wash combined organics with Brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

Process Workflow Diagram

Figure 2: Operational workflow for the cryogenic lithiation process.

Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF or Atmosphere | Redistill THF; ensure N₂ positive pressure; flame-dry glassware. |

| Starting Material Recovery | Incomplete Exchange | Increase stir time to 60 min; check n-BuLi titer (it degrades over time). |

| Side Products (Isomers) | Temperature > -60°C | Maintain strict -78°C; add n-BuLi slower to prevent local exotherms. |

| Acetal Hydrolysis | Acidic Quench | Use basic quench (NaHCO₃) if the acetal is the desired final state. |

| Wurtz Coupling (Biaryl) | Alkyl Halide presence | Ensure n-BuLi is added to the aryl bromide, not vice-versa (inverse addition is rare here but risky). |

References

-

Parham Cyclization & Li-Br Exchange: Parham, W. E.; Bradsher, C. K. "Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Preparation by Halogen-Lithium Exchange and Their Use in the Synthesis of Heterocycles."[1][4][5] Accounts of Chemical Research, 1982 , 15(10), 300–305. Link

- General Lithiation Protocols: Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002. (Standard Text)

-

Acetal Stability in Lithiation: Gschwend, H. W.; Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Organic Reactions, 1979 , 26, 1. Link

-

Microflow vs Batch Lithiation: Nagaki, A. et al. "Synthesis of Unsymmetrically Substituted Biaryls via Sequential Lithiation of Dibromobiaryls Using Integrated Microflow Systems." Beilstein Journal of Organic Chemistry, 2009 , 5, No. 16. Link

-

Related Methoxy-Aryl Lithiation: Slocum, D. W. et al. "Ortho-Lithiation of Anisole and Derivatives." Tetrahedron Letters, 2006 , 47(48), 8653-8658. Link

Disclaimer: This protocol involves the use of pyrophoric reagents (n-Butyllithium). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (flame-resistant coat, gloves, eye protection).

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. chem.pku.edu.cn [chem.pku.edu.cn]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 5. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Modular Synthesis of Biaryl Aldehydes via 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

Strategic Overview & Chemical Logic

The synthesis of biaryl compounds containing sensitive functional groups—specifically aldehydes—presents a classic chemoselectivity challenge. Free aldehydes are susceptible to side reactions under transition-metal catalyzed cross-coupling conditions, including condensation, oxidation, or poisoning of the palladium catalyst.

This guide details the protocol for utilizing 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane as a robust "masked" electrophile in Suzuki-Miyaura cross-coupling.

Why This Scaffold?

The 1,3-dioxane moiety serves as a robust protecting group for the aldehyde at the ortho position. Unlike dimethyl acetals, which are often too labile, the cyclic 1,3-dioxane ring offers superior stability toward the aqueous/basic conditions inherent to Suzuki couplings, while remaining cleanly removable under specific acidic hydrolysis conditions.

Key Advantages:

-

Steric Shielding: The dioxane ring provides steric bulk that can influence atropisomerism in hindered systems.

-

Base Tolerance: Completely stable to carbonates and phosphates used in coupling.

-

Divergent Utility: The product can be used as a protected intermediate or hydrolyzed to the biaryl aldehyde.

Reaction Pathway & Mechanism[1][2][3][4]

The transformation proceeds through a standard Pd(0)/Pd(II) catalytic cycle followed by an optional hydrolytic deprotection.

Caption: Figure 1. Sequential workflow from aryl bromide activation to optional aldehyde deprotection.

Core Protocol: Suzuki-Miyaura Coupling[2][5]

This protocol is optimized for reliability and scalability (1.0 mmol scale). It utilizes a biphasic solvent system to solubilize inorganic bases while maintaining organic solubility for the reactants.

Materials & Reagents[1][3][5][6][7][8][9][10][11][12][13]

-

Substrate: 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Selected for resistance to oxidation and steric bulk.

-

Base: Potassium Carbonate (

) (2.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

-

Degassing (Critical):

-

In a reaction vial, combine the 1,4-dioxane and water.

-

Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of homocoupling side-products and catalyst death.

-

-

Charging:

-

Add the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv) to the reaction vessel.

-

Add the Catalyst (Pd(dppf)Cl₂) last.

-

Immediately seal the vessel and purge the headspace with inert gas.

-

-

Reaction:

-

Heat the mixture to 90°C with vigorous stirring.

-

Monitor: Check TLC or LC-MS at 2 hours. Most reactions complete within 4-6 hours.

-

Checkpoint: The starting material (Bromide) should disappear. If conversion stalls, add 1 mol% fresh catalyst.

-

-

Workup (Preserving the Dioxane):

Optimization & Troubleshooting Guide

Not all boronic acids react with equal efficiency. Use this decision matrix to optimize conditions if the standard protocol fails.

Catalyst & Solvent Screening Matrix

| Parameter | Standard Condition | For Sterically Hindered Partners | For Electron-Poor Boronic Acids |

| Catalyst | Pd(dppf)Cl₂ (3-5%) | XPhos Pd G2 or SPhos Pd G2 | Pd(PPh₃)₄ |

| Base | |||

| Solvent | Dioxane/Water (4:1) | Toluene/Water (10:1) | DMF/Water (9:1) |

| Temp | 90°C | 100-110°C | 80°C |

Troubleshooting Common Issues

-

Problem: Protodehalogenation (Ar-Br

Ar-H)-

Cause: Reaction too hot or solvent "wet" with protons but lacking active boronic acid.

-

Fix: Switch to anhydrous solvent conditions (Toluene) and use anhydrous base (

).

-

-

Problem: Homocoupling of Boronic Acid (Ar'-Ar')

Post-Coupling Transformation: Deprotection

If the target is the biaryl aldehyde, the dioxane must be cleaved.

Protocol: Acidic Hydrolysis[6]

-

Dissolve the purified biaryl dioxane in Acetone/Water (5:1) .

-

Add p-Toluenesulfonic acid (p-TsOH) (10 mol%) or 1N HCl (2.0 equiv).

-

Stir at 60°C for 1-3 hours.

-

Monitor: The disappearance of the acetal proton in NMR (approx. 5.5 ppm) and appearance of the aldehyde proton (approx. 10.0 ppm).

-

Workup: Neutralize with saturated

before extraction to prevent aldol condensation of the newly formed aldehyde.

Analytical Validation (QC)

Ensure the integrity of your compounds using these markers:

-

Starting Material (Bromide):

-

¹H NMR: Dioxane acetal proton singlet ~5.6 ppm.

-

LC-MS: Distinct isotope pattern for Bromine (M and M+2 peaks of equal height).

-

-

Biaryl Product (Protected):

-

¹H NMR: Retention of the acetal singlet (~5.5-5.6 ppm). Loss of Upfield shift of protons adjacent to the aryl-aryl bond.

-

LC-MS: Loss of Bromine isotope pattern. Appearance of M+1 for the biaryl mass.

-

-

Biaryl Product (Deprotected):

-

¹H NMR: Loss of dioxane CH₂ multiplets (1.4-2.2 ppm and 3.8-4.2 ppm). Appearance of Aldehyde singlet (~10.0 ppm).

-

IR: Strong Carbonyl stretch at ~1690 cm⁻¹.

-

Decision Workflow

Caption: Figure 2. Operational decision tree for processing the crude reaction mixture.

References

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Greene, T. W., & Wuts, P. G. M. (1999).[7][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[7][2] (Referencing stability of 1,3-dioxanes vs 1,3-dioxolanes). Link

-

BenchChem Application Note. (2025). Protecting Group Chemistry of the 1,3-Dioxane Moiety. (Detailed stability data in basic vs acidic media). Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

Application Note: Scalable Synthesis of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

Executive Summary

This technical guide details the scalable synthesis of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane (CAS: 1186304-21-1), a critical protected intermediate used in the synthesis of pharmaceutical active ingredients (APIs) via Suzuki-Miyaura cross-couplings and lithium-halogen exchange reactions.[1][2]

We present two validated protocols:

-

Method A (Batch): A robust Dean-Stark azeotropic distillation method suitable for kilogram-scale production.[1][2]

-

Method B (Continuous Flow): An intensified packed-bed reactor process using solid acid catalysts for high-throughput manufacturing.[1][2]

Both methods prioritize high conversion (>98%), minimal impurity formation, and operational safety.

Introduction & Retrosynthetic Analysis[2]

The target molecule serves as a "masked" aldehyde.[2] The 1,3-dioxane moiety protects the electrophilic carbonyl from nucleophilic attack during subsequent organometallic transformations (e.g., lithiation at the C2-bromo position).

Structural Logic

-

Core Scaffold: 1,2,4-trisubstituted benzene.[1]

-

Protecting Group: 1,3-dioxane (cyclic acetal), derived from 1,3-propanediol.[3]

-

Stability: The six-membered dioxane ring is thermodynamically more stable than the five-membered dioxolane, offering superior resistance to premature hydrolysis during acidic workups of downstream steps.[1]

Retrosynthesis

The synthesis is a direct acid-catalyzed condensation between 2-bromo-5-methoxybenzaldehyde and 1,3-propanediol .[1][2]

Figure 1: Retrosynthetic disconnection showing the condensation pathway.[1]

Method A: Scalable Batch Synthesis (Dean-Stark)[1][2]

This method utilizes azeotropic distillation to drive the equilibrium toward the acetal product by continuously removing water.[2]

Reagents & Materials

| Reagent | Equiv.[1][2][4] | Role | Critical Attribute |

| 2-Bromo-5-methoxybenzaldehyde | 1.0 | Substrate | Purity >97%; mp 71-76°C |

| 1,3-Propanediol | 1.2 - 1.5 | Reagent | Dry (<0.5% water content) |

| p-Toluenesulfonic acid (pTSA) | 0.05 | Catalyst | Monohydrate is acceptable |

| Toluene | 10 Vol | Solvent | Forms azeotrope with water |

| Triethylamine | 0.1 | Quench | Neutralizes acid before workup |

Detailed Protocol

-

Setup: Equip a 5L three-neck round-bottom flask with a heavy-duty magnetic stir bar (or overhead mechanical stirrer), a Dean-Stark trap, and a reflux condenser.

-

Charging: Add 2-bromo-5-methoxybenzaldehyde (500 g, 2.32 mol), 1,3-propanediol (212 g, 2.79 mol), and toluene (2.5 L) to the flask.

-

Catalyst Addition: Add pTSA (20 g, 0.11 mol) in one portion.

-

Reflux: Heat the mixture to a vigorous reflux (internal temp ~110-115°C). Ensure toluene is condensing rapidly in the Dean-Stark trap.

-

Water Removal: Monitor the collection of water in the trap. Theoretical water yield is ~42 mL.[1][2] Reaction is typically complete when water evolution ceases (approx. 4-6 hours).[1][2]

-

Process Control (IPC): Sample 50 µL, quench in deuterated chloroform/triethylamine. Analyze by 1H NMR.

-

Quenching: Cool the mixture to room temperature (25°C). Add triethylamine (15 mL) to neutralize the pTSA.[1][2] Note: Failure to neutralize prior to aqueous wash can lead to hydrolysis.[1][2]

-

Workup: Wash the organic layer with 10% NaHCO₃ (2 x 500 mL) followed by Brine (500 mL).

-

Isolation: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield a viscous oil or low-melting solid.

-

Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) if high purity (>99%) is required.[1][2]

Method B: Continuous Flow Synthesis (Intensified)[1][7]

For multi-kilogram campaigns, a packed-bed flow reactor offers superior heat transfer and safety profiles.[1][2]

Reactor Configuration

-

Pump: Dual piston pump (e.g., Knauer or Vapourtec).

-

Reactor: Stainless steel column (15 mm ID x 100 mm length) packed with Amberlyst-15 (H+ form) .[1][2]

-

Back Pressure Regulator (BPR): Set to 7 bar (100 psi) to prevent solvent boiling.

Flow Protocol

Figure 2: Continuous flow workflow using a heterogeneous solid acid catalyst.

-

Feed Preparation: Dissolve 2-bromo-5-methoxybenzaldehyde (1.0 M) and 1,3-propanediol (1.5 M) in dry Toluene.

-

Note: Use molecular sieves (3Å) in the feed vessel to ensure dryness.[2]

-

-

Priming: Flush the reactor with pure toluene at 2 mL/min. Heat reactor to 100°C .

-

Reaction: Switch input to the Feed solution. Maintain flow rate at 2.0 mL/min (Residence time ~10 mins).

-

Collection: Direct output into a vessel containing solid sodium carbonate (Na₂CO₃) to instantly neutralize any leached acid species.[1][2]

-

Throughput: This setup generates approximately 25-30 g/hour of product.[1][2]

Analytical Specifications & Validation

The product must meet the following criteria before release for downstream processing.

| Test | Method | Specification |

| Appearance | Visual | Off-white solid or viscous oil |

| Purity | HPLC (UV 254 nm) | > 98.0% |

| Identity | 1H NMR (CDCl₃) | Acetal CH at ~5.6 ppm (singlet) |